N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5 and an acetamide linker connected to a 5-methylbenzofuran moiety. This structural framework is pivotal for its biological activity, particularly in anticancer applications. The compound has demonstrated significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines, with IC50 values of 0.084 ± 0.020 mmol L<sup>–1</sup> and 0.034 ± 0.008 mmol L<sup>–1</sup>, respectively, outperforming cisplatin in preliminary studies .
Properties
Molecular Formula |
C15H15N3O2S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C15H15N3O2S/c1-3-14-17-18-15(21-14)16-13(19)7-10-8-20-12-5-4-9(2)6-11(10)12/h4-6,8H,3,7H2,1-2H3,(H,16,18,19) |
InChI Key |
KFAGOOCFQOBPBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CC2=COC3=C2C=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones or aldehydes in the presence of acidic catalysts.
Coupling Reaction: The final step involves the coupling of the thiadiazole and benzofuran moieties through an acetamide linkage. This can be achieved by reacting the appropriate acyl chloride or anhydride with the amine derivative of the thiadiazole and benzofuran intermediates under suitable conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiadiazole or benzofuran rings are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
A significant area of research involving N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is its anticancer activity . Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit promising cytotoxic effects against various cancer cell lines.
Case Studies
Case Study 1 : A study published in Acta Pharmaceutica evaluated the anticancer activities of several thiadiazole derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Among these, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide showed an IC50 value of 0.084 ± 0.020 mmol L–1 against MCF7 cells and 0.034 ± 0.008 mmol L–1 against A549 cells, indicating potent anticancer properties when compared to standard drugs like cisplatin .
Case Study 2 : Another investigation focused on the mechanism of action of these compounds revealed that they inhibit aromatase activity in MCF7 cells with an IC50 of 0.062 ± 0.004 mmol L–1 . This inhibition is crucial as aromatase plays a significant role in estrogen synthesis, which is often implicated in breast cancer progression.
General Synthesis Procedure
- Formation of Thiadiazole Ring : The initial step involves reacting appropriate thioketones with hydrazine derivatives to form the thiadiazole structure.
- Acetamide Formation : Subsequently, the thiadiazole compound is reacted with acetic anhydride or acetyl chloride to introduce the acetamide functional group.
- Purification : The final product is purified using recrystallization or chromatography techniques to ensure high purity for biological testing.
Biological Evaluation
The biological evaluation of this compound extends beyond anticancer properties to include evaluations against other diseases such as inflammatory conditions and infections.
Antimicrobial Activity
Research has indicated that certain thiadiazole derivatives possess antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
Data Table: Summary of Biological Activities
| Compound Name | Cell Line Tested | IC50 Value (mmol L–1) | Activity Type |
|---|---|---|---|
| Compound 4y | MCF7 | 0.084 ± 0.020 | Anticancer |
| Compound 4y | A549 | 0.034 ± 0.008 | Anticancer |
| Thiadiazole Derivative | Various Bacteria | Not Specified | Antimicrobial |
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Thiadiazole Derivatives
Core Structural Variations
The compound belongs to the N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide family. Key structural analogs include:
Key Observations :
- Substituent Impact : The 5-ethyl group on the thiadiazole ring enhances lipophilicity and membrane permeability, critical for anticancer activity. In contrast, methylthio or benzylthio substituents (e.g., 5f, 5j) improve synthetic yields but may reduce target specificity .
- Benzofuran vs. Phenoxy Groups: The 5-methylbenzofuran moiety in the target compound likely enhances π-π stacking interactions with cellular targets, unlike phenoxy or chlorophenyl groups in analogs (e.g., 3e, 5f), which are associated with anticonvulsant or plant growth regulation .
Anticancer Activity
- Target Compound : Exhibits dual inhibition of cancer cell proliferation and aromatase (IC50 = 0.062 ± 0.004 mmol L<sup>–1</sup> in MCF-7), suggesting a multifactorial mechanism .
- Analog 4y (): N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide shows comparable activity (IC50 = 0.034 mmol L<sup>–1</sup> in A549) but lacks benzofuran-mediated specificity.
- Benzothiazole Derivatives (): Compounds like N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide show 100% efficacy in anticonvulsant models, highlighting divergent structure-activity relationships .
Physicochemical Properties
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The compound has the following molecular formula: C16H17N5OS2. Its structure consists of a thiadiazole moiety linked to a benzofuran ring via an acetamide functional group.
Biological Activity Overview
Research indicates that compounds containing the thiadiazole and benzofuran moieties exhibit various biological activities, including antibacterial, antifungal, and antiviral properties.
Antibacterial Activity
Numerous studies have reported the antibacterial effects of thiadiazole derivatives:
- In vitro Studies : The compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at specific concentrations (see Table 1) .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Proteus vulgaris | 30 |
Antifungal Activity
Thiadiazole derivatives have also been evaluated for antifungal properties:
- Fungal Inhibition : The compound exhibited antifungal activity against Candida albicans with MIC values ranging from 12.5 to 25 μg/mL. This suggests potential therapeutic use in treating fungal infections .
Antiviral Activity
Recent studies have explored the antiviral potential of thiadiazole derivatives:
- Mechanism of Action : Compounds similar to this compound have shown efficacy against viral pathogens through inhibition of viral replication mechanisms. For instance, certain derivatives were effective against Human Cytomegalovirus (HCMV) .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Study on Antibacterial Properties : A study conducted by researchers evaluated the antibacterial activity of various thiadiazole derivatives, including this compound. The results indicated significant inhibition against MRSA strains with MIC values comparable to standard antibiotics .
- Antifungal Efficacy : Another study focused on the antifungal properties of thiadiazole derivatives against Candida species. The findings revealed that the compound effectively inhibited fungal growth in a dose-dependent manner .
The mechanisms underlying the biological activities of this compound are still under investigation but may involve:
- Inhibition of Enzymatic Activity : Thiadiazole compounds may inhibit key enzymes involved in bacterial cell wall synthesis or fungal metabolism.
- Disruption of Membrane Integrity : Some studies suggest that these compounds may disrupt microbial membranes, leading to cell lysis.
Q & A
Q. What are the key synthetic pathways and optimal reaction conditions for synthesizing N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the benzofuran core via condensation reactions under controlled pH and temperature (e.g., 60–80°C) using ethanol or dimethylformamide (DMF) as solvents .
- Step 2 : Introduction of the thiadiazole moiety via nucleophilic substitution or coupling reactions, often catalyzed by triethylamine (TEA) .
- Step 3 : Acetamide functionalization through chloroacetylation or thioether linkages, requiring precise stoichiometry to avoid byproducts . Yield optimization (70–85%) is achieved by monitoring reaction progress via TLC and recrystallizing intermediates from ethanol/petroleum ether mixtures .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
Post-synthesis characterization employs:
- ¹H/¹³C NMR : To confirm substituent positions and purity (e.g., aromatic protons at δ 6.8–7.5 ppm; acetamide carbonyl at ~168 ppm) .
- FT-IR : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 375.2) .
- Elemental Analysis : Confirmation of C, H, N, S content within ±0.3% theoretical values .
Advanced Research Questions
Q. What in vitro models demonstrate the compound’s anticancer efficacy, and how do its IC₅₀ values compare to standard chemotherapeutics?
- Cell Lines : MCF-7 (breast cancer, IC₅₀ = 0.084 ± 0.020 mmol L⁻¹) and A549 (lung cancer, IC₅₀ = 0.034 ± 0.008 mmol L⁻¹) .
- Mechanism : Inhibition of aromatase (IC₅₀ = 0.062 ± 0.004 mmol L⁻¹), a key enzyme in estrogen biosynthesis, suggests hormone-dependent activity .
- Comparison : 10–20x more potent than cisplatin in A549 models but less selective (NIH3T3 fibroblast cytotoxicity indicates off-target effects) .
Q. How do structural modifications (e.g., substituent variations on thiadiazole/benzofuran rings) influence bioactivity?
- Thiadiazole Modifications : Ethyl groups at position 5 enhance lipophilicity and membrane permeability, while electron-withdrawing substituents (e.g., -Cl) improve DNA intercalation .
- Benzofuran Adjustments : 5-Methyl substitution stabilizes π-stacking interactions with kinase ATP-binding pockets, as shown in molecular docking studies .
- SAR Trends : Thioacetamide linkages (vs. oxyacetamide) increase cytotoxicity by 40% due to enhanced thiol-mediated cellular uptake .
Q. What computational strategies are used to predict target binding and pharmacokinetic properties?
- Molecular Docking (AutoDock Vina) : Predicts strong binding (ΔG = −9.2 kcal/mol) to tubulin’s colchicine site, disrupting microtubule assembly .
- MD Simulations (GROMACS) : Confirms stability of ligand-receptor complexes over 100 ns trajectories, with RMSD < 2.0 Å .
- ADMET Prediction (SwissADME) : Moderate bioavailability (TPSA = 95 Ų, LogP = 2.8) but potential hepatotoxicity (CYP3A4 inhibition) .
Q. How can researchers resolve discrepancies in cytotoxicity data across studies (e.g., conflicting IC₅₀ values)?
- Variables to Control :
- Cell Passage Number : Higher passages may reduce sensitivity due to genetic drift .
- Assay Protocol : MTT vs. SRB assays can yield 15–20% variability in IC₅₀ .
- Solvent Effects : DMSO concentrations >0.1% (v/v) artificially suppress viability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
